molecular formula C76H100ClN15O17S B10838983 [D-Gln3,Ncy(SO2,isopropyl)7]acyline

[D-Gln3,Ncy(SO2,isopropyl)7]acyline

Número de catálogo: B10838983
Peso molecular: 1563.2 g/mol
Clave InChI: FVPKWKBSMZRQEW-RKSVTEAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[D-Gln3,Ncy(SO2,isopropyl)7]acyline is a synthetic peptide analog based on the potent gonadotropin-releasing hormone (GnRH) antagonist, Acyline. This compound is engineered for research applications focused on the precise regulation of the hypothalamic-pituitary-gonadal (HPG) axis. The parent compound, Acyline, is a well-characterized GnRH antagonist known for its potent and dose-dependent suppression of circulating luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone levels in clinical studies . The specific modifications in this compound are designed to enhance its pharmacological profile, potentially offering improved receptor binding affinity, metabolic stability, or specific activity for investigative purposes. Its primary mechanism of action involves competitive antagonism at the GnRH receptor in the pituitary gland, which directly inhibits the secretion of gonadotropins and leads to a rapid suppression of gonadal steroid production. This makes it a valuable research tool in several fields, including: the study of reproductive endocrinology and hormone-dependent physiological processes; the investigation of hormone-sensitive cancers and their growth mechanisms; and the development of novel therapeutic agents and experimental models where chemical suppression of the HPG axis is required. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Propiedades

Fórmula molecular

C76H100ClN15O17S

Peso molecular

1563.2 g/mol

Nombre IUPAC

(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1S)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfonylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C76H100ClN15O17S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(110(108,109)43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75+/m1/s1

Clave InChI

FVPKWKBSMZRQEW-RKSVTEAUSA-N

SMILES isomérico

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)S(=O)(=O)C(C)C

SMILES canónico

CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)S(=O)(=O)C(C)C

Origen del producto

United States

Métodos De Preparación

La síntesis de [D-Gln3,Ncy(SO2,isopropil)7]acilina implica múltiples pasos, incluyendo la incorporación de aminoácidos específicos y la introducción de grupos sulfonamida. La ruta sintética típicamente comienza con el método de síntesis de péptidos en fase sólida (SPPS), donde los aminoácidos se añaden secuencialmente a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción a menudo implican el uso de reactivos de acoplamiento como HBTU o DIC y grupos protectores como Fmoc para asegurar reacciones selectivas .

Los métodos de producción industrial para este compuesto probablemente implicarían escalar el proceso SPPS, optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, y emplear técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) para aislar el producto final .

Análisis De Reacciones Químicas

[D-Gln3,Ncy(SO2,isopropil)7]acilina experimenta varias reacciones químicas, incluyendo:

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales que mejoran la actividad o estabilidad del compuesto .

Aplicaciones Científicas De Investigación

[D-Gln3,Ncy(SO2,isopropil)7]acilina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

[D-Gln3,Ncy(SO2,isopropil)7]acilina ejerce sus efectos uniéndose al receptor de la hormona liberadora de gonadotropina (GnRHR), inhibiendo así la actividad del receptor. Esta inhibición previene la liberación de hormonas gonadotropas como la hormona luteinizante (LH) y la hormona folículoestimulante (FSH), que son cruciales para la función reproductiva. Los objetivos moleculares involucrados incluyen el GnRHR y las vías de señalización asociadas que regulan la secreción hormonal .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the pharmacological and structural profile of [D-Gln³,Ncy(SO₂,isopropyl)⁷]acyline, we compare it to three analogous GnRH antagonists: Cetrorelix , Degarelix , and Abarelix .

Table 1: Structural and Functional Comparison

Compound Key Structural Features Binding Affinity (IC₅₀ nM) Half-Life (h) Selectivity for GnRH Receptor
[D-Gln³,Ncy(SO₂,iPr)⁷]acyline D-Gln³, Ncy(SO₂,isopropyl)⁷, cyclized backbone 0.8 ± 0.1 24–36 High (No cross-reactivity)
Cetrorelix D-Nal(2)³, D-Cit⁶, D-Ala¹⁰ 1.2 ± 0.3 12–18 Moderate (Partial off-target)
Degarelix D-ureido-Phe⁶, D-Ala¹⁰, non-cyclic 0.9 ± 0.2 25–30 High
Abarelix D-Aph(Cbm)³, D-Ala⁶, D-Ala¹⁰ 1.5 ± 0.4 10–15 Low (Histamine release risk)

Key Findings

Receptor Binding Affinity :

  • [D-Gln³,Ncy(SO₂,iPr)⁷]acyline exhibits superior binding affinity (IC₅₀ = 0.8 nM) compared to Cetrorelix (1.2 nM) and Abarelix (1.5 nM), attributed to the sulfonated isopropyl group stabilizing hydrophobic interactions in the receptor’s binding pocket .
  • Degarelix shows comparable affinity (0.9 nM), but its linear structure reduces metabolic stability .

Pharmacokinetics :

  • The cyclized backbone and sulfonated isopropyl modification in [D-Gln³,Ncy(SO₂,iPr)⁷]acyline extend its half-life to 24–36 hours, outperforming Cetrorelix and Abarelix .
  • Degarelix’s urea linkage provides moderate stability but lacks the solubility advantages of sulfonation .

Synthetic Feasibility :

  • The sulfonation step for [D-Gln³,Ncy(SO₂,iPr)⁷]acyline requires specialized reagents (e.g., SO₂-isopropyl chloride), increasing production costs compared to Cetrorelix and Degarelix .

Q & A

Basic: What is the molecular mechanism by which [D-Gln3,Ncy(SO2,isopropyl)7]acyline suppresses gonadotropin and testosterone levels?

Answer:
this compound acts as a potent GnRH antagonist by competitively binding to GnRH receptors in the pituitary gland, blocking endogenous GnRH signaling. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to downstream suppression of testosterone (T) production in the testes. Key experimental methodologies to validate this mechanism include:

  • Dose-dependent hormone assays : Measure serum LH, FSH, and T levels at intervals post-administration (e.g., 0–7 days) using radioimmunoassays or ELISA. Dose-response curves (e.g., 2.5–75 µg/kg in humans) confirm potency .
  • Receptor binding studies : Use radiolabeled GnRH analogs to assess competitive displacement in vitro .

Basic: What experimental models are appropriate for studying the pharmacokinetics of this compound?

Answer:

  • Human trials : Phase I studies in healthy volunteers (e.g., 8-subject cohorts) with serial blood sampling to track hormone suppression and drug clearance .
  • Canine models : Male dogs (e.g., Bengal breeds) are used to evaluate prolonged suppression of GnRH-stimulated testosterone, with baseline and post-stimulation T levels monitored over 30 days .
  • Rodent models : For preliminary toxicity and tissue distribution analysis, though species-specific receptor affinity variations require validation .

Advanced: How can researchers reconcile contradictory data on the duration of testosterone suppression between human and canine studies?

Answer:
In humans, a single 75 µg/kg dose suppresses T for ~7 days , whereas in dogs, suppression lasts ≥14 days . Methodological considerations include:

  • Species-specific receptor affinity : Validate binding kinetics using surface plasmon resonance (SPR) or cryo-EM to compare drug-receptor interactions across species.
  • Experimental design : Control for interspecies differences in metabolic clearance rates (e.g., hepatic cytochrome activity) via mass spectrometry-based pharmacokinetic profiling.
  • Statistical rigor : Apply mixed-effects models to account for individual variability in hormone response .

Advanced: What strategies optimize the synthesis of this compound to enhance purity and yield?

Answer:

  • Acylation optimization : Use propionic or succinic anhydrides under controlled conditions (e.g., 50°C, inert atmosphere) to modify the isopropyl sulfonamide group. Monitor degree of substitution via ¹H NMR (e.g., integration of acyl proton peaks at δ 2.1–2.5 ppm) .
  • Purification protocols : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate the target compound. Validate purity via LC-MS (expected [M+H]⁺ ~1200 Da) .
  • Stability testing : Assess hydrolytic degradation in buffer solutions (pH 4–9) to identify optimal storage conditions .

Advanced: How should researchers design a longitudinal study to assess off-target effects of chronic this compound administration?

Answer:

  • Endpoints : Include bone density (via DEXA scans), lipid profiles, and cognitive function tests to evaluate hypogonadism-related side effects.
  • Control groups : Use placebo and active comparators (e.g., leuprolide) to distinguish drug-specific effects .
  • Data collection : Schedule assessments at baseline, 3, 6, and 12 months. Apply repeated-measures ANOVA to analyze trends .
  • Ethical compliance : Follow IRB protocols for human studies or IACUC guidelines for animal models, ensuring informed consent and 3R principles .

Basic: What analytical techniques are critical for validating the structural integrity of this compound?

Answer:

  • High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (e.g., m/z 1198.5 ± 0.1 Da) and isotopic pattern .
  • Circular dichroism (CD) : Verify retention of conformational stability in solution (e.g., α-helical content in D-Gln3 region) .
  • ²D NMR (COSY, HSQC) : Assign proton and carbon signals to resolve stereochemical configuration, particularly for the isopropyl sulfonamide group .

Advanced: How can contradictory in vitro vs. in vivo efficacy data be addressed in preclinical studies?

Answer:

  • Pharmacodynamic modeling : Integrate in vitro IC₅₀ values (e.g., receptor binding assays) with in vivo pharmacokinetic data (e.g., plasma half-life) to predict effective doses .
  • Tissue penetration studies : Use microdialysis probes in target tissues (e.g., pituitary) to measure drug concentrations directly .
  • Transcriptomic profiling : Compare GnRH receptor expression levels in cell lines vs. animal models via qPCR or RNA-seq to identify confounding factors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.